molecular formula C18H19NO3 B10961756 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine CAS No. 356578-84-2

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine

Cat. No.: B10961756
CAS No.: 356578-84-2
M. Wt: 297.3 g/mol
InChI Key: HLBJJVAXZJXIOJ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine is a synthetic organic compound. It features a benzodioxin ring fused with a methanamine group, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Condensation Reaction: The benzodioxin intermediate is then reacted with 4-ethoxybenzaldehyde in the presence of a suitable catalyst to form the benzylidene derivative.

    Amination: Finally, the benzylidene derivative undergoes a reductive amination with methanamine to yield the target compound.

Industrial Production Methods

Industrial production would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated benzodioxin derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its biological activity and potential as a drug candidate.

    Medicine: Exploring its pharmacological properties and therapeutic potential.

    Industry: Potential use in the synthesis of materials with specific properties.

Mechanism of Action

The exact mechanism of action would depend on its biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxin ring may facilitate binding to specific sites, while the methanamine group could interact with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxybenzylidene)methanamine
  • 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-hydroxybenzylidene)methanamine

Uniqueness

1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-ethoxybenzylidene)methanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different substituents.

Properties

CAS No.

356578-84-2

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-1-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C18H19NO3/c1-2-20-15-9-7-14(8-10-15)11-19-12-16-13-21-17-5-3-4-6-18(17)22-16/h3-11,16H,2,12-13H2,1H3

InChI Key

HLBJJVAXZJXIOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NCC2COC3=CC=CC=C3O2

Origin of Product

United States

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